Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate
Description
Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate is a carbamate-protected amine compound featuring a spirocyclic 5-azaspiro[3.4]octane core. This structure combines a pyrrolidine-like nitrogen-containing ring fused with a cyclobutane moiety, creating a rigid bicyclic framework. The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes. Such spirocyclic systems are valued in medicinal chemistry for their conformational constraints, which can improve target binding selectivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-8-10-7-13(15-9-10)5-4-6-13/h10,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTUJXJLHXJIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(CCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Research
Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate serves as a building block in synthesizing more complex molecules, particularly those featuring spirocyclic structures. Its unique structure allows for the exploration of new chemical properties and reactions.
Biological Research
The compound is being studied for its potential biological activities, including:
- Enzyme Interactions : Investigations into how it interacts with various enzymes and receptors could reveal new pathways for drug development.
- Neuropharmacology : Preliminary studies suggest that it may have neuroprotective properties, potentially making it a candidate for treating neurological disorders.
Medicinal Applications
Research is ongoing to evaluate its therapeutic potential:
- Neurological Disorders : There is interest in its efficacy as a therapeutic agent for conditions like Alzheimer's disease due to its ability to interact with key biological targets.
- Antimicrobial Activity : Some derivatives of this compound have shown promise in antibacterial assays, indicating potential applications in combating bacterial infections.
In Vitro Studies
A series of in vitro assays have been conducted to assess the compound's cytotoxicity and biological efficacy:
- Antibacterial Activity : Various derivatives were tested against bacterial strains, showing enhanced activity with specific modifications to the azaspiro structure.
| Activity | Measurement Method | Result |
|---|---|---|
| Antibacterial Efficacy | Disc Diffusion Assay | Significant inhibition zones against E. coli |
In Vivo Studies
In vivo evaluations have focused on its effects in animal models:
- A study investigating cognitive function in scopolamine-induced rats indicated that selected derivatives could reduce oxidative stress markers but did not achieve statistically significant improvements compared to established treatments.
| Study Type | Findings |
|---|---|
| In Vivo Cognitive Assessment | Reduction in MDA levels observed; no significant cognitive improvement compared to controls |
Mechanism of Action
The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Spiro vs. Bicyclic analogues (e.g., 3-azabicyclo[4.1.0]heptane) introduce fused cyclopropane rings, enhancing rigidity but reducing synthetic accessibility .
- Functional Group Variations: The 5-oxa-7-azaspiro[3.4]octane derivative (CAS 2305253-13-6) includes a ketone oxygen, which may alter hydrogen-bonding capacity and metabolic stability compared to the non-oxygenated parent compound .
- Stereochemical Complexity : Hydroxy-substituted derivatives (e.g., CAS 225641-84-9) highlight the role of stereochemistry in modulating physicochemical properties and biological activity .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
Analysis :
- Lipophilicity : The this compound (estimated LogP ~1.75) is more lipophilic than the 5-oxa analogue (LogP 0.98), likely due to the absence of polar oxygen .
- Polar Surface Area (TPSA): The 5-oxa derivative’s higher TPSA (75.99 vs.
- Synthetic Accessibility : Bicyclic systems (e.g., 880545-32-4) score lower in synthetic accessibility due to fused ring strain and stereochemical complexity .
Biological Activity
Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neurological research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current findings.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- IUPAC Name : this compound
- CAS Number : 1934568-59-8
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under basic conditions, often using triethylamine as a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of neuroprotection and modulation of neurotransmitter systems.
The compound is believed to interact with specific molecular targets in the central nervous system. Its spirocyclic structure may facilitate binding to receptors or enzymes involved in neurotransmission, potentially modulating their activity. The carbamate moiety can undergo hydrolysis, releasing active amines that may further engage with biological targets.
Case Studies and Research Findings
-
Neuroprotective Effects :
- In vitro studies have demonstrated that compounds similar to this compound can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's disease. For instance, related compounds have shown up to 85% inhibition of Aβ aggregation at concentrations of 100 μM .
- The compound has also been evaluated for its ability to protect astrocytes from Aβ-induced cell death, showing a moderate protective effect by reducing pro-inflammatory cytokine levels such as TNFα .
- In Vivo Studies :
Comparative Analysis
Safety and Toxicity
While specific toxicity data for this compound is limited, general safety information indicates that compounds within this class may pose risks such as skin irritation and respiratory issues upon exposure . Therefore, handling should adhere to standard safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
